molecular formula C15H12N2 B079319 1,4-Diphenylpyrazole CAS No. 15132-01-1

1,4-Diphenylpyrazole

Cat. No. B079319
CAS RN: 15132-01-1
M. Wt: 220.27 g/mol
InChI Key: CYKVEARUNZRABH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Diphenylpyrazole derivatives has been achieved through various methods. One notable protocol involves the reactions of 3-aryl-2,3-epoxy-1-phenyl-1-propanone with phenylhydrazine under ultrasound irradiation, resulting in 5-aryl-1,3-diphenylpyrazole with high yields and environmental friendliness (Ji-tai Li et al., 2010). Another approach utilizes potassium permanganate supported on silica gel as a dehydrogenation reagent to synthesize a series of 1,3-diphenylpyrazole derivatives (Ens Joint, 2009).

Molecular Structure Analysis

Molecular structure and solid-state photochromism of 1,3-diphenyl-4-(2-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone have been characterized, revealing reversible enol-keto photoisomerization, excellent photostability, and high fatigue resistance (Jixi Guo et al., 2007).

Chemical Reactions and Properties

1,3-Diphenylpyrazoles have been synthesized and evaluated for their antiparasitic activities, showing that nitrated compounds were more efficient against various parasites (Pascal Rathelot et al., 2002). Additionally, studies on phenyl-substituted heterocyclic compounds have provided insight into the nitration of 1,3- and 1,5-diphenylpyrazoles, yielding specific nitrophenyl compounds under varying conditions (B. Lynch & Y. Hung, 1964).

Physical Properties Analysis

The polarized IR spectra of hydrogen-bonded 3,5-diphenylpyrazole crystals at different temperatures have shown that the spectral properties are closely related to the electronic structure of the molecular systems, indicating strong coupling in the tetramers through a "tail-to-head"-type Davydov coupling (H. Flakus et al., 2012).

Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibition : A novel class of 1,5-diphenylpyrazole derivatives was found to be effective as nonnucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, showing good activity against both wild-type and delavirdine-resistant P236L reverse transcriptase (RT) (Genin et al., 2000).

  • Antitumor Agents : 1,5-Diphenylpyrazole derivatives substituted with different triazoles were synthesized and evaluated for their anti-estrogenic effects and cytotoxic properties against estrogen-dependent tumor cell lines (Farag et al., 2010).

  • Prostaglandin Reductase Inhibition : The molecule 1,3-diphenylpyrazole-4-propionic acid (DPPA) was found to be a potent inhibitor of prostaglandin reductase, which is involved in inflammation and fungal infections, suggesting its potential as a treatment for these conditions (Kavitha & Velraj, 2018).

  • Corrosion Inhibition : Certain 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, were studied for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid solutions, demonstrating significant protective properties (Bentiss et al., 2007).

  • Antiparasitic Activities : 1,3-Diphenylpyrazole derivatives were synthesized and assessed for their antiparasitic activities, with some compounds showing effectiveness against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum (Rathelot et al., 2002).

  • Hypoglycemic Agents : Several 3,5-diarylpyrazolesulfonylurea derivatives were prepared and shown to have potent hypoglycemic activity, indicating their potential as treatments for diabetes (Soliman et al., 1981).

  • Antibacterial Activity : Synthesized 4-arylazo-1-substituted-3,5-diphenylpyrazoles exhibited significant antibacterial activity, indicating their potential use as antibacterial agents (Amir et al., 2003).

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1,4-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKVEARUNZRABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346571
Record name 1,4-Diphenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diphenylpyrazole

CAS RN

15132-01-1
Record name 1,4-Diphenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
PAS Smith, Y Ahmad - The Journal of Organic Chemistry, 1971 - ACS Publications
The o-nitrophenylhydrazones and 2, 4-dinitrophenylhydrazones of-cyanophenylacetaldehyde and its p-chloro and p-methoxy derivatives were isomerized to the corresponding lo-…
Number of citations: 19 pubs.acs.org
BM Lynch, MA Khan - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
Phenyl radicals furnished by benzoyl peroxide attack both rings of 1-phenylpyrazole, and the orientation of substitution has been examined using gas–liquid partition chromatography.…
Number of citations: 6 cdnsciencepub.com
MA Khan - 1962 - research.library.mun.ca
A study of the nuclear substitution of 1-phenylpyrazole by the radicals liberated from thermal decomposition of benzoyl peroxide has been undertaken, with the object of testing the …
Number of citations: 4 research.library.mun.ca
SL Jeon, JH Choi, BT Kim, IH Jeong - Journal of Fluorine chemistry, 2007 - Elsevier
1,5-Disubstituted 3-trifluoromethylpyrazoles were reacted with N-bromosuccinimide in DMF at room temperature or 70–80C for 1–2h to afford the corresponding 4-bromo-substituted …
Number of citations: 34 www.sciencedirect.com
CP Lakeland, DW Watson… - Chemistry–A European …, 2020 - Wiley Online Library
Sydnone‐based cycloaddition reactions are a versatile platform for pyrazole synthesis, however they operate under harsh conditions (high temperature and long reaction times). Herein …
KT Potts, S Kanemasa… - Journal of the American …, 1980 - ACS Publications
H) was obtained as deep purple needles [65%; mp 170 C; vCo (KBr) 1790 (s), 1710 (s) cm" 1; M+· 310 (6)]. A wide variety of arylaldoximes was thus converted into 2. These products …
Number of citations: 27 pubs.acs.org
E Klingsberg - Journal of the American Chemical Society, 1961 - ACS Publications
(2) E. Klingsberg, Chemistry¿ p Industry, 1508 (1960). ser ted at this time about the mechanism of this reaction in which the extracyclic sulfur is eliminated as sulfate, but analogies may …
Number of citations: 117 pubs.acs.org
R Surmont, G Verniest, M De Schrijver… - The Journal of …, 2011 - ACS Publications
Fluorinated pyrazoles bearing additional functional groups that allow further functionalization are of considerable interest as building blocks in medicinal chemistry. The developed …
Number of citations: 46 pubs.acs.org
S Majumder, KR Gipson, RJ Staples… - Advanced Synthesis & …, 2009 - Wiley Online Library
The titanium‐catalyzed 3‐component coupling of an alkyne, isonitrile, and amine can be used to generate tautomers of 1,3‐diimines. These diimines produced in situ undergo …
Number of citations: 84 onlinelibrary.wiley.com
F Chen, FM Liu, H Shi, SL Chen - Monatshefte für Chemie-Chemical …, 2013 - Springer
A novel one-pot synthesis of 1,3,4-trisubstituted pyrazoles has been accomplished by 1,3-dipolar cycloaddition of α,β-unsaturated ketones and 3-arylsydnones in dry xylene. The …
Number of citations: 11 link.springer.com

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